Monosodium terephthalate

Description

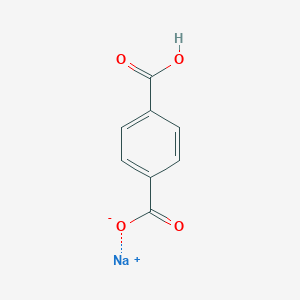

Monosodium terephthalate (NaTP), with the chemical formula C₈H₅NaO₄, is the sodium salt of terephthalic acid (TP) where one carboxylic acid group is neutralized by a sodium ion. It is distinguished from disodium terephthalate (Na₂TP), which has both carboxylic groups neutralized. NaTP is primarily utilized as a nucleating agent in polymer composites to enhance crystallization rates and mechanical properties . Its stability and reactivity are influenced by the single sodium ion, which reduces its decomposition temperature compared to Na₂TP (320°C vs. 640°C) . Applications span materials science, including recyclable composites and moisture-sensitive coatings, due to its ionic character and compatibility with polyesters like polyethylene terephthalate (PET) .

Properties

IUPAC Name |

sodium;4-carboxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYPJBAHKUBLSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-76-6 | |

| Record name | 1,4-Benzenedicarboxylic acid, sodium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Systems and Reaction Conditions

Terephthalic acid exhibits limited solubility in water at ambient temperatures, necessitating the use of heated aqueous solutions or polar aprotic solvents. In a protocol analogous to the synthesis of monosodium 2-sulfoterephthalic acid, a mixture of terephthalic acid and sodium hydroxide (molar ratio 1:1) is stirred in deionized water at 80–100°C until complete dissolution. Subsequent cooling precipitates this compound, which is isolated via filtration. Non-aqueous solvents like dimethylformamide (DMF) may enhance reaction homogeneity but require stringent drying to avoid di-sodium salt formation.

Yield Optimization and Challenges

Achieving >90% purity demands precise pH monitoring during neutralization. Deviations above pH 4.5 risk forming di-sodium terephthalate, while undershooting pH 3.5 leaves unreacted terephthalic acid. Industrial-scale implementations often employ continuous pH adjustment systems, though nucleation kinetics complicate crystallization control.

Preparation via Saponification of Terephthalic Acid Diesters

Saponification of diesters, such as dimethyl terephthalate (DMT), offers an alternative pathway. This two-step process involves alkaline hydrolysis of one ester group followed by selective isolation of the monosodium salt.

Reaction Mechanism and Protocol

In a patented method, dimethyl terephthalate is dissolved in a non-aqueous solvent (e.g., benzene or toluene) at 50–60°C. A solution of sodium hydroxide in ethanol is added dropwise, triggering precipitation of sodium methyl terephthalate (Fig. 1):

The monosodium monoester is filtered and hydrolyzed under mild acidic conditions (e.g., dilute HCl) to yield this compound:

Table 1: Typical Reaction Conditions for Diester Saponification

| Parameter | Value |

|---|---|

| Solvent (DMT) | Benzene (4:1 v/w to DMT) |

| Base Solution | NaOH in ethanol (1.2 eq) |

| Reaction Temperature | 55°C |

| Hydrolysis Acid | 10% H₂SO₄ |

| Yield | 85–92% |

Advantages Over Direct Neutralization

This method circumvents terephthalic acid’s poor solubility by utilizing the more soluble diester. The non-aqueous environment minimizes over-hydrolysis, while the precipitated mono-salt is easily separable. However, solvent recovery and methanol handling pose logistical challenges.

Industrial Synthesis and Scalability Considerations

Continuous vs. Batch Processes

Industrial protocols often favor continuous reactors for diester saponification. A stirred-tank reactor cascaded with a crystallizer enables real-time monitoring of mono-salt precipitation. In contrast, partial neutralization is typically conducted in batch reactors with automated pH control to manage exothermic neutralization heat.

Solvent Recycling and Environmental Impact

Benzene, though effective, faces regulatory scrutiny due to toxicity. Substitutes like isopropyl alcohol or cyclopentyl methyl ether (CPME) are emerging, albeit with trade-offs in reaction rate and yield. Closed-loop solvent recovery systems mitigate waste, aligning with green chemistry principles.

Characterization and Analytical Methods

Titration and Stoichiometric Validation

Potentiometric titration confirms the monosodium form by quantifying free carboxylic acid groups. A 1:1 molar ratio of NaOH to terephthalic acid corresponds to 50% neutralization, with deviations indicating impurities.

Spectroscopic Techniques

-

FTIR : Peaks at 1680 cm⁻¹ (C=O, free acid) and 1550 cm⁻¹ (COO⁻, sodium salt) validate successful synthesis.

-

¹H NMR : In D₂O, the aromatic protons resonate at δ 7.8–8.1 ppm, while the absence of ester methyl groups (δ 3.9 ppm) confirms complete hydrolysis.

Applications and Derivative Synthesis

This compound serves as a precursor for metal-organic frameworks (MOFs) and specialty polyesters. For instance, MIL-101-SO₃H derivatives utilize sulfonated analogues for catalytic applications . Its compatibility with ion-exchange resins also facilitates custom carboxylate formulations.

Chemical Reactions Analysis

Reduction Reactions

Monosodium terephthalate undergoes electrochemical reduction to produce sodium p-hydroxymethylbenzoate (Na-p-HMB), a precursor for pharmaceuticals and fine chemicals.

Experimental Data (Electrochemical Reduction) :

| Cathode Material | pH Range | Current Density (A/dm²) | Na-p-HMB Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Mercury | 8.5–9.1 | 5.0 | 66 | 17 (2,5-DHT, DCHB) |

| Lead Amalgam | 8.6–9.0 | 5.0 | 61 | 14 (2,5-DHT, DCHB) |

| Lead | 8.6–8.9 | 5.0 | 38 | 7 (2,5-DHT, DCHB) |

Mechanism:

The reaction proceeds via proton-coupled electron transfer at the cathode, with optimal efficiency in mildly alkaline conditions (pH 8.0–9.5) .

Esterification with Triglycerides

This compound reacts with hydroxyl-containing triglycerides (e.g., castor oil) to form ester-linked nucleating agents for polyesters :

Applications:

-

Enhances crystallization kinetics of polyethylene terephthalate (PET) .

-

Reduces glass transition temperature () by 15–20°C compared to conventional nucleators .

Electrochemical Acidification

This compound is reversibly converted to terephthalic acid via electrochemical acidification, enabling potassium recovery in industrial processes .

Half-Reactions:

| Anode (+) | Cathode (-) |

|---|---|

Conditions:

-

Electrolyte: 70–85 g/L NaHBDC in water.

-

Current Density: 5–10 A/dm².

PET Depolymerization

This compound is a byproduct of PET glycolysis, where alkali catalysts (e.g., NaOH) cleave ester bonds:

Optimized Conditions :

Key Research Findings

-

Phase Stability: this compound exhibits moderate water solubility (0.2% w/w), facilitating its isolation via crystallization .

-

Electrochemical Efficiency: Mercury cathodes achieve 66–72% current efficiency in reduction reactions, outperforming lead-based electrodes .

-

Green Synthesis: Mechanochemical routes reduce solvent use by 90% compared to traditional methods .

This compound’s versatility in acid-base, redox, and substitution reactions underscores its importance in sustainable chemistry and advanced material synthesis.

Scientific Research Applications

Monosodium terephthalate has a wide range of scientific research applications, including:

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Medicine: Explored for its role in developing biodegradable polymers for medical implants and drug delivery devices.

Mechanism of Action

The mechanism of action of monosodium terephthalate primarily involves its ability to form stable complexes with metal ions and other molecules. In metal-organic frameworks, this compound acts as a linker, coordinating with metal nodes to form a porous structure. This structure allows for the efficient capture and storage of gases, as well as catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Key Differences :

- Stability : NaTP decomposes at 320°C , while Na₂TP withstands temperatures up to 640°C due to stronger ionic interactions from two sodium ions .

- Functional Groups : NaTP retains one free carboxylic acid group, making it more reactive in acidic environments, whereas Na₂TP is fully ionized, enhancing thermal stability .

- Applications : Na₂TP is preferred in high-temperature processes (e.g., battery electrolytes), while NaTP is used in polymer composites requiring controlled nucleation .

Comparison with Other Metal Terephthalate Salts

Terephthalate salts of Mg, Mn, Fe, and Co exhibit distinct bonding and properties:

- Bonding Nature : Mg terephthalate is ionic , while Mn, Fe, and Co salts show covalent character , influencing their mechanical and thermal behavior .

- Structural Impact : Ionic Mg salts may form brittle structures, while covalent Mn/Fe/Co salts are more ductile, suitable for catalytic or magnetic applications .

Comparison with Ester Derivatives

Mono-Methyl Terephthalate (MMT)

- Functional Groups : MMT (C₉H₈O₄) has a methyl ester group instead of sodium, reducing polarity and water solubility compared to NaTP .

- Applications : MMT is used in organic synthesis and plasticizers, whereas NaTP’s ionic nature suits it for polymer nucleation .

Mono(2-Hydroxyethyl) Terephthalate

- Reactivity : The hydroxyethyl group introduces hydroxyl functionality, enabling cross-linking in polyesters, unlike NaTP’s ionic interactions .

- Biomedical Use : This ester is explored in drug delivery, while NaTP’s applications are materials-focused .

Comparison with Other Monosodium Dicarboxylates

NaTP differs from monosodium salts of naphthalene dicarboxylate (NaNDC) and isophthalate (NaIP):

- Aromatic Structure : TP’s para-substitution in NaTP promotes linear polymer crystallization, while NaNDC’s fused rings or NaIP’s meta-substitution disrupt symmetry, reducing nucleation efficiency .

- Thermal Performance : NaTP’s decomposition temperature (320°C) is lower than NaNDC’s (≈400°C), attributed to differences in aromatic stability .

Data Tables and Research Findings

Table 1: Thermal and Structural Properties

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing monosodium terephthalate with high purity for electrochemical applications?

- Methodological Answer : Synthesis typically involves stoichiometric neutralization of terephthalic acid with sodium hydroxide in aqueous or solvent-based systems. For reproducibility, ensure precise pH control (target pH 7–8) and use techniques like vacuum filtration to isolate crystalline products. Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm salt formation and purity. Experimental details, including solvent selection and drying conditions, should align with guidelines for rigorous reporting (e.g., avoiding redundancy in data presentation and citing prior synthesis methods) .

Q. How can researchers accurately characterize the solubility and physical properties of this compound in aqueous and non-aqueous systems?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimentally, perform gravimetric analysis by dissolving MST in varying solvent mixtures under controlled temperatures (e.g., 25–80°C). Measure density, viscosity, and conductivity to infer ionic behavior. Computational modeling (e.g., COSMO-RS) can supplement experimental data to identify optimal solvents for battery electrolytes or catalytic systems .

Q. What standardized techniques are recommended for assessing MST’s stability under environmental or operational conditions?

- Methodological Answer : Conduct accelerated aging studies by exposing MST to humidity (e.g., 40–90% RH), heat (e.g., 40–100°C), and UV light. Monitor degradation via HPLC or LC-MS to detect terephthalic acid or sodium salt byproducts. For electrochemical stability, use cyclic voltammetry (CV) to identify redox activity limits in battery electrolytes .

Advanced Research Questions

Q. How should researchers address contradictions in reported electrochemical performance of MST in sodium-ion battery anodes?

- Methodological Answer : Discrepancies may arise from variations in electrode fabrication (e.g., binder composition, carbon additives) or testing protocols (e.g., current density, cycling conditions). To resolve these:

- Replicate studies using identical materials and electrochemical setups (e.g., galvanostatic cycling at 100 mA g⁻¹) .

- Perform post-mortem analysis (SEM/XPS) to assess solid-electrolyte interphase (SEI) formation and structural changes.

- Cross-reference data extraction methods from systematic reviews (e.g., dual-reviewer screening to minimize bias) .

Q. What advanced strategies can improve the mechanistic understanding of MST’s degradation pathways during enzymatic recycling?

- Methodological Answer : Employ moist-solid reaction systems with engineered enzymes (e.g., PET hydrolases) to depolymerize MST. Use isotopic labeling (e.g., ¹³C-MST) and in-situ FTIR to track bond cleavage. Compare kinetics with PET degradation models to identify rate-limiting steps .

Q. How can computational modeling enhance the design of MST-based materials for energy storage?

- Methodological Answer : Combine density functional theory (DFT) to predict sodium-ion diffusion pathways with molecular dynamics (MD) simulations to assess electrolyte interactions. Validate models against experimental charge/discharge profiles and impedance spectroscopy data .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in MST’s crystallinity across synthesis batches?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to XRD or DSC data to correlate synthesis parameters (e.g., pH, cooling rate) with crystallinity. Use ANOVA to identify significant factors and optimize conditions .

Q. How can researchers systematically review toxicological data for MST while minimizing bias?

- Methodological Answer : Follow PRISMA guidelines for literature searches across databases (Embase, Medline, Scopus) with dual-reviewer screening. Code studies by exposure metrics (e.g., dose, duration) and outcomes (e.g., cytotoxicity assays). Avoid risk-of-bias scoring unless required for meta-analysis .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.